2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid
Description
Chemical Identity and Classification
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid is a heterocyclic organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Its structure consists of a five-membered pyrrolidone ring (a lactam) substituted with a methyl group at the nitrogen atom and an acetic acid moiety at the second carbon position. The compound belongs to the broader class of pyrrolidone-derived carboxylic acids , characterized by the presence of both a lactam ring and a carboxylic acid functional group.
Key structural features include:
- A 5-oxopyrrolidin-2-yl core, which confers rigidity and hydrogen-bonding potential.
- A methyl group at the nitrogen atom, enhancing lipophilicity.
- A carboxylic acid side chain, enabling salt formation and participation in acid-base reactions.
The compound’s systematic IUPAC name reflects its substitution pattern: This compound. It is classified under the Chemical Abstracts Service (CAS) registry number 60307-25-7 .
Discovery and Historical Significance
The compound’s discovery is intertwined with research into pyrrolidone derivatives and ergoline alkaloids . While its exact synthesis date remains undocumented, its structural similarity to pyroglutamic acid (5-oxoproline) suggests it emerged during mid-20th-century investigations into lactam chemistry. Early synthetic routes likely involved:
Historically, pyrrolidone derivatives gained prominence through their role in ergot alkaloid biosynthesis . The compound shares structural motifs with ergoline precursors, such as lysergic acid, though it lacks the tetracyclic ergoline backbone. Its isolation from natural sources has not been reported, distinguishing it from related compounds like ergonovine or ergotamine.
Nomenclature Evolution and Alternative Names
The compound’s nomenclature has evolved alongside advances in chemical naming conventions:
| Era | Name(s) | Basis |
|---|---|---|
| 1960s–1980s | 1-Methyl-5-oxo-2-pyrrolidineacetic acid | Positional numbering of substituents |
| 1990s–2000s | Ergoninic acid | Association with ergot alkaloid research |
| Modern | This compound (IUPAC) | Standardized IUPAC rules |
Alternative names include:
- β-Homoproline methyl ester derivative (reflecting structural similarity to proline).
- 5-Oxo-1-methylpyrrolidine-2-acetic acid (descriptive naming).
- V1XTB9G7MF (unique identifier in the UNII database).
The SMILES notation CN1C(CCC1=O)CC(=O)O and InChIKey QSTXMZUAMCBUQU-UHFFFAOYSA-N provide machine-readable representations of its structure.
Position in Pyrrolidone-Derived Compound Family
This compound occupies a unique niche within the pyrrolidone family:
- Core Structure : Unlike simpler pyrrolidones (e.g., 2-pyrrolidone), it incorporates both N-methylation and a carboxylic acid side chain , enhancing its polarity and reactivity.
- Functional Comparison :
- Synthetic Utility : Serves as a precursor for:
The compound’s dual functionality (acid + lactam) makes it valuable in medicinal chemistry for designing bioactive scaffolds with improved pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTXMZUAMCBUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975716 | |
| Record name | (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60307-25-7 | |
| Record name | 1-Methyl-5-oxo-2-pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60307-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergoninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060307257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-methyl-5-oxopyrrolidine-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGONINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XTB9G7MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
- Base Selection : Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilicity.
- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reagent solubility and reaction kinetics.
- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.
Example Protocol :
- Dissolve 1-methyl-2-pyrrolidinone (1.0 eq) in DMF.
- Add bromoacetic acid (1.2 eq) and potassium carbonate (2.0 eq).
- Reflux at 70°C for 12–18 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization.
Yield : Theoretical yields range from 50–65%, though experimental validation is limited in accessible literature.
Hydrolysis of Ester Precursors
Ester derivatives of 2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid serve as intermediates for acid preparation. Methyl or ethyl esters undergo alkaline hydrolysis to yield the target compound.
Hydrolysis Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base Concentration | 2M NaOH | Maximizes saponification |
| Temperature | 80–100°C | Accelerates reaction |
| Reaction Time | 4–6 hours | Prevents over-degradation |
Mechanism :
The ester’s carbonyl undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release the carboxylic acid.
Post-Hydrolysis Purification :
- Acidification to pH 2–3 precipitates the crude acid.
- Recrystallization from ethanol/water mixtures enhances purity.
Industrial-Scale Production
Large-scale synthesis requires cost-effective and safety-compliant protocols. Continuous flow reactors and catalytic systems are prioritized.
Continuous Flow Reactor Design
- Residence Time : 10–15 minutes at 100°C.
- Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions.
- Output : Estimated 500–700 kg/month with >90% purity after distillation.
Challenges and Mitigation Strategies
Lactam Ring Stability
The 5-oxopyrrolidinone ring is prone to hydrolysis under acidic or basic conditions. Mitigation includes:
- Buffered Reaction Media : Maintain pH 6–7 during synthesis.
- Low-Temperature Storage : Prevents thermal degradation.
Byproduct Formation
Common byproducts include:
- Decarboxylated Derivative : 1-methyl-5-oxopyrrolidine (40% yield under vacuum at 150°C).
- Dimerization Products : Addressed via diluted reaction conditions.
Emerging Synthetic Routes
Enzymatic Catalysis
Recent advances propose lipase-mediated esterification to reduce energy consumption. Preliminary studies show 30–40% conversion rates.
Photochemical Activation
UV-light-assisted reactions shorten synthesis times but require specialized equipment.
Analytical Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and reactivity in pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Methyl ester formation | Methanol, H₂SO₄, reflux (18 h) | Methyl 1-methyl-5-oxopyrrolidine-2-acetate | 68% | |
| Ethyl ester formation | Ethanol, H₂SO₄, reflux | Ethyl 1-methyl-5-oxopyrrolidine-2-acetate | ~65% |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The reaction proceeds via a tetrahedral intermediate, followed by dehydration.
Amidation Reactions
The acid reacts with amines or hydrazines to form amides or hydrazides, often requiring activation of the carboxylic group (e.g., via ester intermediates).
Example :
-
The methyl ester derivative reacts with hydrazine hydrate in propan-2-ol to yield the hydrazide, a precursor for heterocyclic compounds like oxadiazoles .
Decarboxylation
Thermal decarboxylation eliminates CO₂ from the acetic acid moiety, forming 1-methyl-5-oxopyrrolidine.
| Conditions | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| 150–200°C, vacuum | None | 1-Methyl-5-oxopyrrolidine | ~40% |
Mechanism : The reaction proceeds via a six-membered transition state, where the α-hydrogen is abstracted, leading to CO₂ release.
Salt Formation
The carboxylic acid reacts with bases to form salts, enhancing solubility for biological studies.
| Base | Conditions | Product | References |
|---|---|---|---|
| NaOH | Aqueous solution, RT | Sodium 1-methyl-5-oxopyrrolidine-2-acetate |
Hydrolysis of Esters
The methyl ester derivative undergoes hydrolysis to regenerate the parent acid.
| Conditions | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| NaOH (aq), reflux | None | This compound | >90% |
Nucleophilic Substitution
The pyrrolidine ring’s carbonyl group may participate in nucleophilic additions, though direct evidence requires further study.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring substituted with a methyl group and an acetic acid moiety. The presence of a carbonyl group adjacent to the nitrogen atom enhances its reactivity, allowing for nucleophilic addition reactions, which are crucial in synthetic organic chemistry. Its molecular weight is approximately 157.17 g/mol, and it appears as a powder at room temperature .
Biological Activities
2.1 Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. Initial studies suggest potential interactions with neurotransmitter receptors that could modulate synaptic transmission and influence cognitive functions. This suggests its potential use in treating neurodegenerative diseases .
2.2 Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that derivatives of related pyrrolidine compounds exhibit cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-dependence of these effects indicates that modifications to the compound could enhance its therapeutic efficacy .
Synthetic Applications
3.1 Synthesis of Derivatives
The versatile chemical structure of this compound allows it to serve as a precursor for synthesizing various derivatives with potentially enhanced biological activities. For example, researchers have synthesized derivatives bearing azole, diazole, and hydrazone moieties, which have shown promising results in biological assays .
3.2 Reaction Mechanisms
The carbonyl group in the compound facilitates nucleophilic addition reactions, making it suitable for further chemical modifications. This property is exploited in the synthesis of more complex molecules that may possess desirable pharmacological properties.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
The structural and functional analogs of 2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid are compared below, focusing on substituent variations, physicochemical properties, and applications.
Structural Analogs
Key Observations :
- Chain Length: Replacing acetic acid with propanoic acid (C₃ vs. C₂ chain) increases molecular weight by ~14 g/mol, which may enhance lipophilicity and binding affinity in medicinal chemistry .
Functional Analogs
Key Observations :
- Hybrid Structures: The thiazolidinone-containing analog (CAS 1452759-78-2) introduces a heterocyclic ring, broadening electronic properties for target-specific interactions .
Physicochemical and Hazard Profile Comparison
Insights :
Biological Activity
2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid, with the molecular formula C₇H₁₁NO₃ and a CAS number of 60307-25-7, is an organic compound exhibiting significant biological activities. Its structure features a pyrrolidine ring substituted with a methyl group and an acetic acid moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's unique structure allows for various biochemical interactions. The presence of a carbonyl group adjacent to the nitrogen in the pyrrolidine ring facilitates nucleophilic addition reactions, making it versatile in organic synthesis.
Biological Activities
- Anti-inflammatory and Analgesic Effects : Research indicates that derivatives related to this compound exhibit anti-inflammatory and analgesic properties. Its ulcerogenic index is relatively low compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib, suggesting a safer profile for long-term use.
- Neuroprotective Potential : Initial studies suggest that this compound may influence neurotransmitter systems and modulate synaptic transmission, indicating potential neuroprotective effects. However, detailed mechanisms are still under investigation.
- Anticancer Activity : The compound has shown promise in anticancer studies, particularly against A549 human lung adenocarcinoma cells. In vitro tests demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting significant reductions in cell viability compared to standard chemotherapeutics like cisplatin .
Anticancer Activity Assessment
A study evaluated the anticancer properties of several 5-oxopyrrolidine derivatives, including this compound. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|---|
| This compound | A549 | 78–86% viability at 100 µM | Less potent than cisplatin |
| Compound 15 | A549 | 66% viability at 100 µM | More potent than 3,5-dimethylpyrazole |
| Compound with free amino group | A549 | Significant activity observed | Higher activity than acetylamino derivatives |
This study highlighted that while this compound showed lower potency compared to cisplatin, its structural modifications could enhance its anticancer efficacy .
Neuroprotective Studies
Further investigations into the neuroprotective effects have indicated that the compound may interact with various neurotransmitter receptors, potentially influencing cognitive functions. These interactions are critical for understanding its therapeutic implications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid in academic settings?
- Methodological Answer : A two-step approach is commonly employed. First, synthesize the pyrrolidinone core via acid-catalyzed cyclization of γ-aminobutyric acid derivatives, followed by alkylation at the 2-position using methyl iodide. Second, introduce the acetic acid moiety via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reactions with boronic acids, as demonstrated in analogous pyrrolidine derivatives ). For purification, recrystallization from DMF/acetic acid mixtures improves yield and purity, as shown in similar heterocyclic syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and detecting stereochemical impurities. For example, downfield shifts near δ 4.5–5.0 ppm (¹H) indicate the presence of the 5-oxo group, while the acetic acid proton resonates near δ 3.5–4.0 ppm .
- HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) paired with mass spectrometry ensures purity and detects trace intermediates, as validated in pharmaceutical impurity profiling .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted at pH 2–9 using phosphate buffers. The lactam ring in pyrrolidinone derivatives is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 8) conditions, leading to ring-opening byproducts. Storage at pH 6–7 (4°C) minimizes degradation, as observed in related pyrrolidinone stability assays .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the pyrrolidinone ring be addressed?
- Methodological Answer : Steric hindrance at the 1-methyl group often leads to undesired alkylation at the 3-position. To enhance 2-selectivity:
- Use bulky bases like LDA (lithium diisopropylamide) to deprotonate the 2-position selectively.
- Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics, favoring the thermodynamically stable 2-substituted product, as shown in analogous heterocyclic systems .
Q. What strategies are effective for identifying and quantifying process-related impurities?
- Methodological Answer : Key impurities include:
- Ring-opened byproducts (e.g., γ-aminobutyric acid derivatives), detectable via ion-pair HPLC with UV/vis at 210 nm .
- Diastereomeric residues : Chiral HPLC using cellulose-based columns (hexane/isopropanol gradient) resolves stereochemical impurities, as demonstrated in EP-grade reference standards .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying nucleophilic hotspots. For instance, the carbonyl oxygen at the 5-oxo position shows high electrophilicity (Mulliken charge ~−0.45), making it susceptible to nucleophilic attack, consistent with experimental observations in lactam reactivity .
Q. What comparative studies highlight its biological activity against structurally related pyrrolidinone derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying methyl group positions or substituting acetic acid with propionic acid). Test in vitro enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. For example, 2-substituted pyrrolidinones exhibit enhanced binding affinity compared to 3-substituted isomers due to reduced steric clash in active sites .
Q. How can reaction yields be improved in large-scale syntheses?
- Methodological Answer :
- Catalyst Optimization : Reduce palladium catalyst loading to 0.5 mol% in coupling reactions to minimize costs while maintaining >85% yield, as validated in gram-scale syntheses of pyridinylacetic acid derivatives .
- Workflow Integration : Use continuous-flow reactors to enhance mixing and heat transfer during cyclization steps, reducing reaction times from hours to minutes .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
